molecular formula C8H9NO3 B2494724 Ethyl 2-vinyloxazole-5-carboxylate CAS No. 1257266-93-5

Ethyl 2-vinyloxazole-5-carboxylate

Cat. No.: B2494724
CAS No.: 1257266-93-5
M. Wt: 167.164
InChI Key: RHKCNOBFNDEJTR-UHFFFAOYSA-N
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Description

Ethyl 2-vinyloxazole-5-carboxylate is an organic compound with the molecular formula C8H9NO3. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industry .

Safety and Hazards

The safety information for Ethyl 2-vinyloxazole-5-carboxylate indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302, H315, H319, H335 . The precautionary statements are available in the MSDS .

Preparation Methods

Ethyl 2-vinyloxazole-5-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-chlorooxazole-5-carboxylate with tributyl(vinyl)stannane in the presence of bis-triphenylphosphine-palladium(II) chloride as a catalyst. The reaction is carried out in 1,4-dioxane at 100°C under an inert atmosphere for four hours. The product is then purified by flash column chromatography .

Chemical Reactions Analysis

Ethyl 2-vinyloxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different oxazole derivatives.

    Substitution: It can undergo substitution reactions, where the vinyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Ethyl 2-vinyloxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Comparison with Similar Compounds

Ethyl 2-vinyloxazole-5-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of the vinyl and carboxylate groups, which confer specific reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-ethenyl-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-3-7-9-5-6(12-7)8(10)11-4-2/h3,5H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKCNOBFNDEJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tributyl(vinyl)stannane (1.1 mL, 3.83 mmol) and ethyl 2-chlorooxazole-5-carboxylate (546 mg, 3.11 mmol) in dioxane (37 mL) is added Pd(PPh3)2Cl2 (222 mg, 0.32 mmol) at room temperature. After stirring at 100° C. under nitrogen for 4 hours, the solution is cooled to ambient temperature and then quenched with H2O. The crude is diluted with EtOAc, the organic layer is washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The obtained residue is purified by flash column chromatography (eluent: heptane/EtOAc=90:10 to 80:20) to give ethyl 2-vinyloxazole-5-carboxylate (470 mg). HPLC retention time=0.39 minutes (condition B); MS (m+1)=168.2; 1H NMR (400 MHz, CD3OD) δ ppm 1.38 (t, J=7.1 Hz, 3 H) 4.38 (q, J=7.2 Hz, 2 H) 5.88 (d, J=11.4 Hz, 1 H) 6.39 (d, J=17.7 Hz, 1 H) 6.69 (dd, J=17.6, 11.2 Hz, 1 H) 7.83 (s, 1 H)
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
546 mg
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
222 mg
Type
catalyst
Reaction Step One

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